Perfluorotridecanoic Acid (PFTrDA): A Technical Guide for Researchers
Perfluorotridecanoic Acid (PFTrDA): A Technical Guide for Researchers
An in-depth examination of the physicochemical properties, toxicological profile, and molecular mechanisms of Perfluorotridecanoic Acid (PFTrDA), a long-chain perfluoroalkyl substance (PFAS) of increasing environmental and health concern.
Core Substance Identification
Perfluorotridecanoic acid (PFTrDA) is a synthetic perfluorinated carboxylic acid. Below are its key identifiers and physicochemical properties.
| Property | Value | Reference |
| CAS Number | 72629-94-8 | |
| Molecular Formula | C₁₃HF₂₅O₂ | |
| Molecular Weight | 664.1 g/mol | |
| Synonyms | PFTrDA, Pentacosafluorotridecanoic acid |
Toxicological Profile of PFTrDA
Current research, primarily from animal studies, indicates that PFTrDA exposure can lead to a range of adverse health effects, particularly impacting the endocrine and reproductive systems.
Endocrine Disruption in Zebrafish
Long-term exposure to PFTrDA has been shown to disrupt the endocrine system in zebrafish (Danio rerio). Key findings include the induction of yolk sac edema and alterations in the expression of genes related to thyroid hormone synthesis.[1] Furthermore, studies have demonstrated that PFTrDA can modulate sex steroid hormone production, indicating a disruption of the hypothalamic-pituitary-gonad (HPG) axis.[2][3] In male zebrafish, exposure to PFTrDA has been observed to significantly increase 17β-estradiol (E2) levels at concentrations as low as 0.01 mg/L, leading to an increased E2/testosterone ratio.[2][3]
Reproductive Toxicity in Rats
In rodent models, PFTrDA has been identified as a reproductive toxicant. Studies on male Sprague-Dawley rats have shown that exposure to PFTrDA can lead to a significant decrease in serum testosterone and luteinizing hormone (LH) levels.[4] This is accompanied by a reduction in the number of Leydig cells, the primary producers of testosterone in the testes.[4] Furthermore, PFTrDA exposure alters the testicular lipid profile, specifically reducing levels of triglycerides and key free fatty acids such as palmitic acid, oleic acid, and linoleic acid.[4]
In utero exposure to PFTrDA has also been shown to inhibit the differentiation of fetal Leydig cells in male rat pups.[5][6] This is associated with the downregulation of genes crucial for steroidogenesis, including Star, Cyp11a1, Cyp17a1, Hsd3b1, and Insl3.[4][5][6]
Experimental Protocols
The following are summaries of experimental methodologies from key studies on the toxicological effects of PFTrDA.
Zebrafish (Danio rerio) Long-Term Exposure Study for Endocrine Disruption
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Objective: To evaluate the effects of long-term PFTrDA exposure on the hypothalamic-pituitary-gonad (HPG) axis in zebrafish.[2]
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Test Organism: Zebrafish (Danio rerio).
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Exposure Duration: 120 days.[2]
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Exposure Concentrations: Nominal concentrations of 0, 0.01, 0.1, and 1.0 mg/L PFTrDA in water.
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Methodology:
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Animal Husbandry: Zebrafish are maintained under standard laboratory conditions (e.g., 28°C, 14:10 light:dark cycle).
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Exposure: Fish are exposed to PFTrDA in a semi-static system, with partial water changes and renewal of the test substance at regular intervals.
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Endpoint Analysis:
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Hormone Quantification: Serum levels of testosterone (T) and 17β-estradiol (E2) are measured using enzyme-linked immunosorbent assay (ELISA).
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Gene Expression Analysis: The mRNA expression levels of genes related to the HPG axis (e.g., vtg1, cyp19a1a, cyp19a1b) in the brain, pituitary, and gonads are quantified using quantitative real-time PCR (qPCR).
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Rat (Rattus norvegicus) Exposure Study for Leydig Cell Maturation
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Objective: To investigate the impact of PFTrDA exposure on the maturation of Leydig cells in late-puberty male rats.[4]
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Test Organism: Male Sprague-Dawley rats.
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Exposure Period: From postnatal day 35 to 56.[4]
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Dosing: Oral gavage with PFTrDA at doses of 0, 1, 5, and 10 mg/kg/day.[4]
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Methodology:
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Animal Husbandry: Rats are housed in a controlled environment with ad libitum access to food and water.
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Dosing: PFTrDA, dissolved in a suitable vehicle (e.g., corn oil), is administered daily via oral gavage.
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Endpoint Analysis:
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Hormone Analysis: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured.
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Histology: Testes are collected, fixed, and sectioned for histological examination. The number of Leydig cells is determined using immunohistochemistry for specific markers like CYP11A1.
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Gene Expression: Testicular mRNA levels of genes involved in steroidogenesis (Star, Cyp11a1, Cyp17a1, Hsd3b1, Insl3) are quantified by qPCR.
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Lipid Analysis: Testicular levels of triglycerides and free fatty acids are measured.
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Signaling Pathways and Molecular Mechanisms
PFTrDA is believed to exert its toxic effects through the modulation of several key signaling pathways.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
PFTrDA interferes with the normal functioning of the HPG axis, leading to hormonal imbalances. This is evidenced by altered levels of sex steroid hormones and the expression of related genes in both zebrafish and rats.
References
- 1. Perfluorodecanoic acid-induced oxidative stress and DNA damage investigated at the cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocrine disruption effects of long-term exposure to perfluorodecanoic acid (PFDA) and perfluorotridecanoic acid (PFTrDA) in zebrafish (Danio rerio) and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Perfluorotridecanoic acid inhibits fetal Leydig cell differentiation after in utero exposure in rats via increasing oxidative stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
